2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[2-(3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12-9-13(2)11-15(10-12)17-8-6-14-5-3-4-7-16-14;/h9-11,14,16H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDYCYSFKLTZDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCC2CCCCN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The preparation of 2-[2-(3,5-dimethylphenoxy)ethyl]piperidine hydrochloride generally involves two main stages:
- Synthesis of the parent amine (2-[2-(3,5-dimethylphenoxy)ethyl]piperidine)
- Conversion of the free base to its hydrochloride salt
Preparation of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine (Free Base)
The parent compound is synthesized via nucleophilic substitution reactions involving piperidine and a 3,5-dimethylphenoxyethyl derivative. Although detailed stepwise protocols for this exact compound are limited in publicly available literature, the synthesis typically follows these principles:
Step 1: Formation of 3,5-dimethylphenoxyethyl intermediate
This involves the reaction of 3,5-dimethylphenol with a suitable ethyl halide or ethylene oxide derivative to introduce the ethoxyethyl side chain.Step 2: Alkylation of piperidine
The piperidine nitrogen is alkylated with the 3,5-dimethylphenoxyethyl intermediate under controlled conditions, often using an alkyl halide or tosylate as the electrophile.
This general approach aligns with synthetic strategies for related piperidine derivatives reported in the literature, where phenoxyalkyl groups are introduced via nucleophilic substitution on activated alkyl intermediates.
Conversion to Hydrochloride Salt
The free base 2-[2-(3,5-dimethylphenoxy)ethyl]piperidine is converted into its hydrochloride salt by treatment with hydrochloric acid. This step is crucial to improve compound stability, crystallinity, and water solubility.
Typical procedure:
The free base is dissolved in an appropriate solvent (e.g., ethanol or ether), and anhydrous or concentrated hydrochloric acid is added dropwise under stirring. The resulting salt precipitates or crystallizes out and is collected by filtration.Reaction conditions:
Mild temperatures (room temperature to 50 °C) and controlled acid addition optimize yield and purity.Isolation:
The hydrochloride salt is isolated by filtration, washed with cold solvent, and dried under vacuum.
This method is standard for preparing piperidine hydrochloride salts and is confirmed by product data from chemical suppliers and research protocols.
Representative Data Table: Preparation Summary
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Alkylation of piperidine | Piperidine + 3,5-dimethylphenoxyethyl halide, base, solvent | Formation of 2-[2-(3,5-dimethylphenoxy)ethyl]piperidine (free base) | Typical bases include K2CO3 or NaH; solvents like acetonitrile or THF |
| Salt formation | Free base + HCl (anhydrous or concentrated), solvent (EtOH, Et2O) | This compound | Precipitation/crystallization of hydrochloride salt |
Supporting Synthetic Insights from Related Literature
Phenoxyalkyl Piperidine Synthesis:
Literature on related piperidine derivatives indicates that phenoxyalkylation is effectively achieved via SN2 reactions using phenol derivatives and alkyl halides or activated esters.Salt Formation:
Hydrochloride salt formation is a common and straightforward acid-base reaction, enhancing compound properties for handling and storage.Purification:
The hydrochloride salt can be purified by recrystallization from suitable solvents or by chromatographic methods if necessary.
Research Findings and Considerations
The hydrochloride salt form is preferred for improved solubility and stability in biological assays and pharmaceutical formulations.
Handling requires standard precautions for amine hydrochlorides, including protective equipment to avoid irritation.
No extensive alternative synthetic routes for this exact compound are widely documented, but methodologies for structurally similar piperidine derivatives provide a reliable framework.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenated compounds, bases like potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: New derivatives with substituted functional groups.
Scientific Research Applications
Medicinal Chemistry
2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride has been investigated for its potential therapeutic effects. It is particularly noted for its role in modulating neurotransmitter systems, which may have implications in treating neurological disorders.
- Neuropharmacology : Studies suggest that similar piperidine derivatives can influence serotonin metabolism, potentially aiding conditions like irritable bowel syndrome and depression .
Research highlights the compound's antimicrobial and anti-inflammatory properties, indicating its potential use in developing new therapeutic agents. Specific findings include:
- Antimicrobial Activity : In vitro studies have shown promising results against various bacterial strains, suggesting its utility in developing antibiotics.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .
Chemical Industry
In addition to medicinal applications, this compound is utilized in the production of specialty chemicals. Its unique properties allow it to be used as a building block for synthesizing more complex molecules used in various industrial applications .
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives, providing insights into their therapeutic potential:
- Neurotoxicity Assessment : In vitro studies using HepG2 and CRL-2534 cell lines revealed that related compounds were safe for normal glial cells and did not induce hepatotoxicity.
- Electroconvulsive Threshold Increase : A study indicated that a closely related compound increased the electroconvulsive threshold by 75% at specific dosages, suggesting strong anticonvulsant activity .
- Safety Profiles : Comparative studies of various piperidine derivatives showed favorable safety indices, indicating a promising balance between efficacy and safety compared to established anticonvulsants like valproic acid.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anti-inflammatory | Modulates inflammatory pathways |
| Neuropharmacological | Influences serotonin metabolism; potential treatment for neurological disorders |
| Safety Profile | Favorable indices compared to established treatments |
Mechanism of Action
The mechanism of action of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
a) 3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS 1219980-90-1)
- Structural Difference: The phenoxyethyl chain is attached to the 3-position of the piperidine ring instead of the 2-position.
- Physicochemical Properties: Identical molecular weight (269.81) and formula (C₁₅H₂₄ClNO) to the target compound but differing in regiochemistry.
- Biological Implications : Piperidine ring substitution patterns influence receptor binding and metabolic stability. For example, 3-substituted piperidines may exhibit altered lipophilicity compared to 2-substituted analogs .
b) 2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS 1219982-32-7)
- Structural Difference: The phenoxy group contains 2,5-dimethyl substituents instead of 3,5-dimethyl.
Functional Group Variants
a) 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride
- Structural Difference: Incorporates chlorine atoms at the 2,4-positions of the phenoxy group, in addition to 3,5-dimethyl substituents.
- This modification could enhance antimicrobial activity, as seen in structurally related thiopyrimidinones with halogenated aromatic groups .
b) 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)
- Structural Difference: Replaces the dimethylphenoxyethyl group with a diphenylmethoxy moiety at the 4-position of piperidine.
- Key Properties: Molecular weight: 303.83 (vs. 269.81 for the target compound). Increased steric bulk and lipophilicity due to diphenylmethoxy, which may enhance central nervous system (CNS) penetration but reduce solubility . Toxicity Profile: Classified as harmful upon acute exposure, with delayed effects noted in safety data sheets .
Antimicrobial Activity of Piperidine Derivatives
Evidence from thiopyrimidinone derivatives (e.g., 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones) demonstrates that substituents on the aromatic ring and the amine group significantly influence antimicrobial potency. For example:
- Compounds with diethylaminoethylthio groups (e.g., 4a,b) showed strong antibacterial activity against Staphylococcus aureus and Bacillus subtilis .
- Chlorinated aromatic groups (as in CAS 1219980-90-1 analogs) may enhance antifungal activity, as seen in compound 6f against Candida albicans .
Biological Activity
2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound has the molecular formula C15H22ClN and a molecular weight of approximately 273.82 g/mol. Its structure features a six-membered piperidine ring with a phenoxyethyl side chain, which contributes to its biological properties. The synthesis typically involves reactions between 3,5-dimethylphenol and piperidine derivatives, often requiring multiple steps to achieve the desired purity and yield.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may modulate neurotransmitter systems, particularly through binding to serotonin (5-HT) receptors and sigma receptors . Such interactions suggest potential applications in treating neurological disorders.
Anticonvulsant Activity
Studies have explored the anticonvulsant properties of similar piperidine derivatives. For example, compounds with structural similarities have shown efficacy in models such as maximal electroshock (MES) tests and pentylenetetrazol (PTZ) tests. These studies indicated that certain derivatives could significantly elevate the electroconvulsive threshold, suggesting a protective effect against seizures .
Analgesic Properties
The analgesic potential has been evaluated using formalin tests for neurogenic pain. Compounds similar to this compound demonstrated notable analgesic effects without significant neurotoxicity in preliminary animal studies .
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives, providing insights into their therapeutic potential:
- Neurotoxicity Assessment : In vitro studies using cellular models (HepG2 and CRL-2534 cell lines) revealed that compounds related to this compound were safe for normal glial cells and did not induce hepatotoxicity .
- Electroconvulsive Threshold Increase : One study reported that a closely related compound increased the electroconvulsive threshold by 75% at a specific dosage, indicating strong anticonvulsant activity .
- Safety Profiles : The safety indices of various piperidine derivatives were compared, showing promising protection indices that suggest a favorable balance between efficacy and safety when compared to established anticonvulsants like valproic acid .
Summary of Biological Activities
Q & A
Q. Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry.
- Recrystallize the final product from ethanol/ether for purity ≥98% .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the piperidine ring substitution pattern and ethoxybenzaldehyde moiety. Key signals: δ 1.2–1.8 ppm (piperidine CH₂), δ 4.2 ppm (OCH₂CH₂) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 293.15 for C₁₆H₂₃NO₂·HCl) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen bonding with HCl .
- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% deviation.
Advanced: How can computational chemistry predict the compound’s biological activity and guide experimental design?
Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs or enzymes). Focus on the piperidine ring’s basic nitrogen and dimethylphenoxy group’s hydrophobic interactions .
- MD Simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER). Monitor RMSD (<2 Å) and ligand-protein hydrogen bonds.
- QSAR Models : Train models on similar piperidine derivatives to predict IC₅₀ values for biological targets (e.g., logP <3 for blood-brain barrier penetration) .
Experimental Validation : Prioritize targets with computational binding energy <−8 kcal/mol for in vitro assays.
Advanced: How can researchers resolve contradictions in experimental data (e.g., conflicting reactivity or bioactivity results)?
Answer:
- Data Triangulation : Cross-validate HPLC purity (>95%) with orthogonal techniques like capillary electrophoresis .
- Control Experiments : Replicate assays with positive/negative controls (e.g., known enzyme inhibitors) to isolate compound-specific effects.
- Batch Analysis : Compare multiple synthetic batches to identify impurities (e.g., via LC-MS).
- Collaborative Reproducibility : Share raw datasets (NMR, bioassay) with independent labs to confirm findings .
Safety: What protocols are essential for safe handling and storage in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-rated goggles. Use NIOSH-approved N95/P2 respirators if aerosolization occurs .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture.
- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis.
Structure-Activity Relationship (SAR): How do structural modifications in similar piperidine derivatives influence pharmacological properties?
Answer:
- Piperidine Substitution : Adding electron-withdrawing groups (e.g., -NO₂) increases receptor affinity but reduces solubility. Compare with 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, where sulfonyl groups enhance enzyme inhibition .
- Ethoxy Chain Length : Longer chains (e.g., -OCH₂CH₂CH₂-) improve membrane permeability but may sterically hinder target binding.
- Dimethylphenoxy vs. Methoxy : 3,5-Dimethyl groups enhance lipophilicity (logP +0.5) and metabolic stability compared to methoxy analogs .
Q. Methodological Approach :
- Synthesize analogs with systematic substitutions.
- Test in parallel assays (e.g., enzyme inhibition, cytotoxicity) to map SAR trends.
Advanced: What strategies integrate high-throughput screening (HTS) with mechanistic studies for this compound?
Answer:
- HTS Workflow : Screen at 10 µM in 384-well plates against a 500-target panel (e.g., kinases, ion channels). Use fluorescence polarization for rapid readouts.
- Hit Validation : Confirm hits with dose-response curves (IC₅₀ determination) and SPR for binding kinetics.
- Mechanistic Probes : Use CRISPR knockouts or siRNA to identify target pathways. For example, if active against serotonin receptors, validate via calcium flux assays in HEK293 cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
